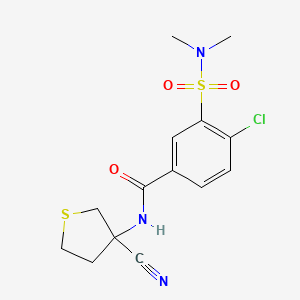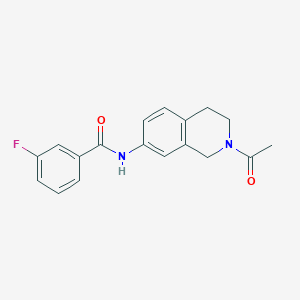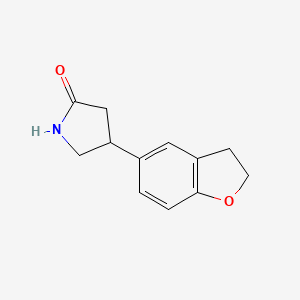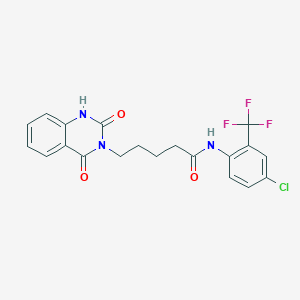![molecular formula C26H24N6O2 B2541770 N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 543679-58-9](/img/structure/B2541770.png)
N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H24N6O2 and its molecular weight is 452.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of triazolopyrimidines, including compounds similar to the one mentioned, has been a focus in the research domain due to their significant biological activities. For instance, Gilava et al. (2020) demonstrated the potent synthesis of a series of triazolopyrimidines using Biginelli protocol, characterized by IR, NMR, mass spectroscopic techniques, and elemental analyses, highlighting the compounds' antimicrobial and antioxidant activities Gilava et al., 2020. Additionally, synthetic pathways have been developed for the green synthesis of triazolopyrimidines, showcasing environmentally friendly methodologies without the need for catalysts in water, demonstrating a technological and simple approach to synthesizing these compounds Titova et al., 2019.
Biological Evaluation
The biological evaluation of triazolopyrimidine derivatives has shown promising results in various studies. The compounds exhibit a range of activities, including antibacterial, antifungal, and antituberculosis effects. For example, Chauhan and Ram (2019) assessed newly synthesized triazolopyrimidine derivatives for their antibacterial and antifungal activity, demonstrating the potential of these compounds in addressing microbial resistance Chauhan & Ram, 2019. Another study by Gomha et al. (2017) synthesized a novel triazolopyrimidine derivative, evaluating its antitumor activities against human lung and hepatocellular carcinoma cell lines, indicating high potency compared to standard antitumor drugs Gomha et al., 2017.
Structural Analysis
Structural characterization and analysis are crucial in understanding the complexation properties and biological interactions of triazolopyrimidine derivatives. For instance, the study on lanthanides complexes with triazolopyrimidine derivatives revealed how these compounds coordinate with metal ions, providing insights into their potential applications in separation science and technology Kobayashi et al., 2019. This structural understanding is fundamental in designing compounds with enhanced biological activities and selectivity.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2/c1-16-7-6-8-19(15-16)24-30-26-28-17(2)22(23(32(26)31-24)18-11-13-27-14-12-18)25(33)29-20-9-4-5-10-21(20)34-3/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRVPUGCNGKAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4OC)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
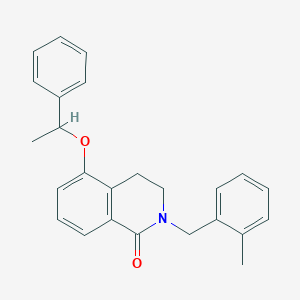

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)
![1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2541692.png)
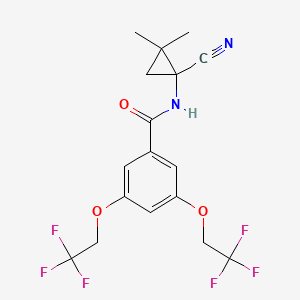
![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2541696.png)
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone](/img/structure/B2541697.png)
